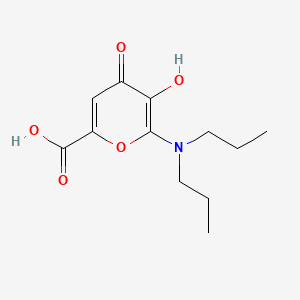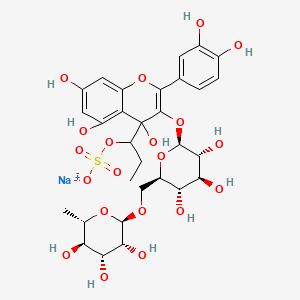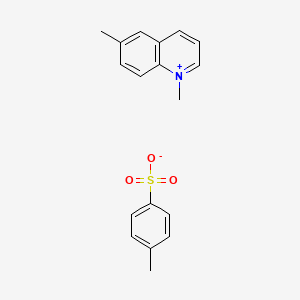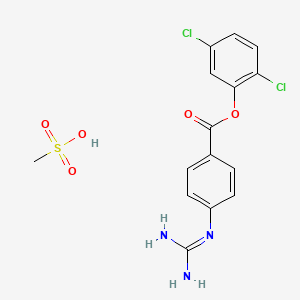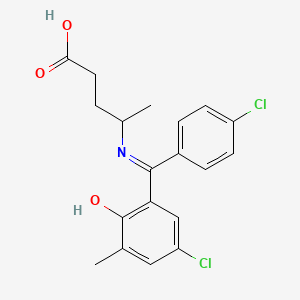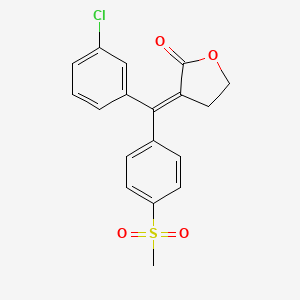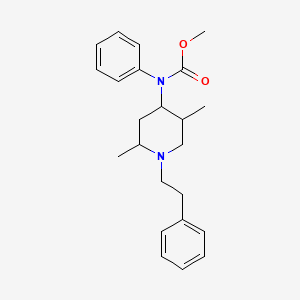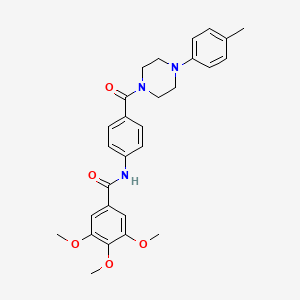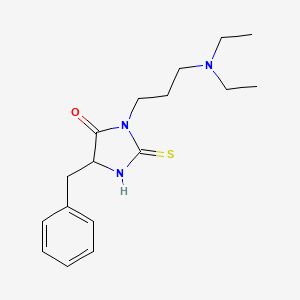
Phenothiazine, 10-(3-(4-propyl-1-piperazinyl)propyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenothiazine, 10-(3-(4-propyl-1-piperazinyl)propyl)- is a derivative of phenothiazine, a class of compounds known for their diverse pharmacological activities. This compound is characterized by the presence of a propyl-substituted piperazine ring attached to the phenothiazine core. Phenothiazine derivatives have been widely studied for their antipsychotic, antiemetic, and antihistaminic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phenothiazine, 10-(3-(4-propyl-1-piperazinyl)propyl)- typically involves the reaction of phenothiazine with a propyl-substituted piperazine. One common method involves the nucleophilic substitution reaction where phenothiazine is reacted with 1-(3-chloropropyl)-4-propylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Phenothiazine, 10-(3-(4-propyl-1-piperazinyl)propyl)- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the phenothiazine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atoms in the piperazine ring can be reduced under specific conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the piperazine ring.
Substitution: Halogenated or nitrated phenothiazine derivatives.
Aplicaciones Científicas De Investigación
Phenothiazine, 10-(3-(4-propyl-1-piperazinyl)propyl)- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including neurotransmitter receptors.
Medicine: Investigated for its potential antipsychotic and antiemetic properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of phenothiazine, 10-(3-(4-propyl-1-piperazinyl)propyl)- involves its interaction with neurotransmitter receptors in the brain. It primarily acts as an antagonist at dopamine receptors, which helps in reducing psychotic symptoms. Additionally, it may interact with other receptors such as serotonin and histamine receptors, contributing to its overall pharmacological profile.
Comparación Con Compuestos Similares
Similar Compounds
Prochlorperazine: Another phenothiazine derivative with similar antipsychotic properties.
Trifluoperazine: Known for its potent antipsychotic effects.
Fluphenazine: Used in the treatment of schizophrenia and other psychotic disorders.
Uniqueness
Phenothiazine, 10-(3-(4-propyl-1-piperazinyl)propyl)- is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. Its propyl-substituted piperazine ring may influence its binding affinity and selectivity for various neurotransmitter receptors, potentially leading to different therapeutic effects and side effect profiles.
Propiedades
Número CAS |
103905-68-6 |
|---|---|
Fórmula molecular |
C22H29N3S |
Peso molecular |
367.6 g/mol |
Nombre IUPAC |
10-[3-(4-propylpiperazin-1-yl)propyl]phenothiazine |
InChI |
InChI=1S/C22H29N3S/c1-2-12-23-15-17-24(18-16-23)13-7-14-25-19-8-3-5-10-21(19)26-22-11-6-4-9-20(22)25/h3-6,8-11H,2,7,12-18H2,1H3 |
Clave InChI |
ZQFUUXIUTCXROK-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![thiazol-5-ylmethyl N-[(1S,2S,4S)-1-benzyl-2-hydroxy-4-[[(2S)-2-[[(2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl]amino]propanoyl]amino]-5-phenyl-pentyl]carbamate](/img/structure/B12744057.png)

